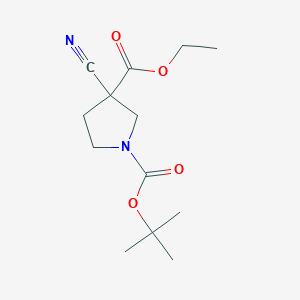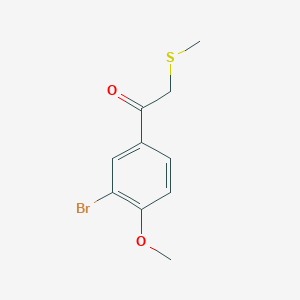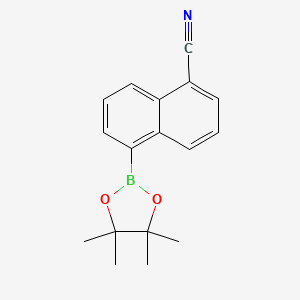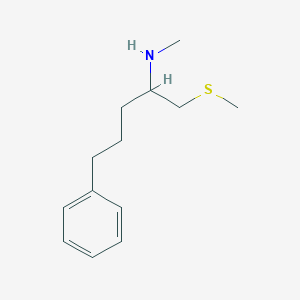![molecular formula C9H12O2 B13487174 3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B13487174.png)
3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carbaldehyde is a compound that features a unique structure combining an oxetane ring and a bicyclo[1.1.1]pentane framework. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxetane ring imparts unique chemical properties, making it a valuable building block for the synthesis of complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxetan-3-yl)bicyclo[111]pentane-1-carbaldehyde typically involves the construction of the bicyclo[11One common method for synthesizing the bicyclo[1.1.1]pentane core is through carbene insertion into the central bond of bicyclo[1.1.0]butanes . Another approach involves nucleophilic or radical addition across the central bond of [1.1.1]propellanes .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as photoredox catalysis or metal-free homolytic aromatic alkylation . These methods allow for the efficient and large-scale synthesis of the compound, making it accessible for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The oxetane ring and the bicyclo[1.1.1]pentane core can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include the corresponding carboxylic acid, alcohol, and substituted derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carbaldehyde has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Wirkmechanismus
The mechanism of action of 3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carbaldehyde involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects. The oxetane ring and bicyclo[1.1.1]pentane core contribute to its stability and reactivity, making it an effective modulator of molecular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carbaldehyde include:
- 3-(Oxetan-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
- 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Cubane
- Bicyclo[2.2.2]octane
Uniqueness
What sets this compound apart from these similar compounds is its combination of the oxetane ring and the bicyclo[1.1.1]pentane core. This unique structure imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H12O2 |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
3-(oxetan-3-yl)bicyclo[1.1.1]pentane-1-carbaldehyde |
InChI |
InChI=1S/C9H12O2/c10-6-8-3-9(4-8,5-8)7-1-11-2-7/h6-7H,1-5H2 |
InChI-Schlüssel |
GQQDOZVKTYRWIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CO1)C23CC(C2)(C3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-(5-methyl-4H-1,2,4-triazol-3-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B13487113.png)



![2-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine](/img/structure/B13487140.png)
![1-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B13487150.png)


![2-{5-[(Tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.2]octan-2-yl}acetic acid](/img/structure/B13487161.png)


